REACTION_SMILES
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[Cl:19][CH2:20][Cl:21].[OH:1][CH2:2][CH:3]1[N:4]([C:12](=[O:13])[O:14][C:15]([CH3:16])([CH3:17])[CH3:18])[c:5]2[cH:6][cH:7][cH:8][cH:9][c:10]2[CH2:11]1>>[O:1]=[CH:2][CH:3]1[N:4]([C:12](=[O:13])[O:14][C:15]([CH3:16])([CH3:17])[CH3:18])[c:5]2[cH:6][cH:7][cH:8][cH:9][c:10]2[CH2:11]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C)OC(=O)N1c2ccccc2CC1CO
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Name
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Type
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product
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Smiles
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CC(C)(C)OC(=O)N1c2ccccc2CC1C=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |